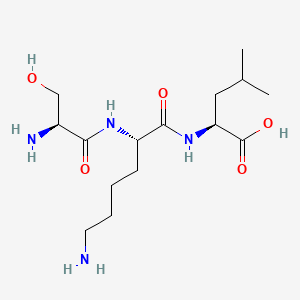

Seryl-lysyl-leucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Seryl-lysyl-leucine is a bioactive chemical.

Applications De Recherche Scientifique

Scientific Research Applications

Chemistry

Seryl-lysyl-leucine can serve as a building block in the synthesis of complex molecules and materials. The specific reactions and products formed depend on the reagents and conditions used; oxidation of amino groups can yield corresponding oxides, while reduction may result in modified functional groups.

Biology

As a model peptide, this compound can be used to study protein interactions and functions. Research indicates that different forms of lysine and leucine can affect liver metabolic processes, including protein digestion and absorption, protein synthesis and degradation, and amino acid metabolism .

Medicine

this compound holds potential therapeutic applications, such as drug delivery systems or as a bioactive peptide. Leucine, in particular, has demonstrated potential in promoting muscle growth and improving metabolic health, making it a promising therapeutic agent .

Industry

In industrial applications, this compound can be utilized in the production of specialized materials like biopolymers and organogelators.

Leucine-Enriched Protein Supplementation: A Related Case Study

While specific case studies on this compound are not available, research on leucine-enriched protein supplementation provides relevant insights.

Lean Body Mass Increase

A study on elderly participants showed that leucine-added protein supplementation over 12 weeks increased muscle mass and total lean mass .

Study Parameters

The study involved elderly participants (65 years and older) who received leucine-enriched protein supplementation. Muscle health was assessed over a 12-week period, with various parameters measured, including Appendicular Skeletal Muscle (ASM), Appendicular Skeletal Muscle Index (ASMI), and Lean Body Mass (LBM) .

Data from the Study

The tables below summarize the muscle health data collected during the 12-week study period for both the control and intervention groups .

Table 1. Muscle health during the 12-week study period in participants aged 65 years and older

| Parameter | Group | Baseline | 12 Weeks |

|---|---|---|---|

| ASM (kg) | Control | 17.58 (1.29) | 17.90 (1.36) |

| Intervention | 16.25 (0.90) | 16.36 (0.96) | |

| ASMI (kg/m²) | Control | 6.79 (0.34) | 6.90 (0.35) |

| Intervention | 6.58 (0.24) | 6.61 (0.25) | |

| LBM (kg) | Control | 40.70 (2.53) | 41.04 (2.63) |

| Intervention | 37.32 (1.78) | 37.86 (1.85) | |

| Femoral muscle strength (N) | Control | 184.68 (16.71) | 183.80 (15.72) |

| Intervention | 184.38 (11.75) | 185.14 (11.05) |

Effects of Protein-Leucine on Muscle Protein Synthesis

Ingestion of protein-leucine after exercise enhances muscle protein synthesis and improves muscle performance recovery . A study aimed to determine if a low-dose protein-leucine blend ingested after endurance exercise enhances skeletal muscle myofibrillar protein fractional synthetic rate (FSR) .

Methodology

The study used a crossover design with 12 trained men who completed 100 minutes of high-intensity cycling. Participants then ingested beverages with varying amounts of protein, leucine, carbohydrate, and fat (15LEU, 5LEU, or CON) in randomized order over a 240-minute recovery period. Muscle biopsies were collected at 30 and 240 minutes into recovery, and FSR was determined .

Propriétés

Numéro CAS |

130488-05-0 |

|---|---|

Formule moléculaire |

C15H30N4O5 |

Poids moléculaire |

346.42 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C15H30N4O5/c1-9(2)7-12(15(23)24)19-14(22)11(5-3-4-6-16)18-13(21)10(17)8-20/h9-12,20H,3-8,16-17H2,1-2H3,(H,18,21)(H,19,22)(H,23,24)/t10-,11-,12-/m0/s1 |

Clé InChI |

XUDRHBPSPAPDJP-SRVKXCTJSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)N |

Apparence |

Solid powder |

Key on ui other cas no. |

130488-05-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

SKL |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ser-Lys-Leu seryl-lysyl-leucine SKL tripeptide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.